N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O/c27-22(17-13-23-18-6-2-1-5-16(17)18)24-15-11-9-14(10-12-15)21-25-19-7-3-4-8-20(19)26-21/h1-13,23H,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBKFEHAPPNASP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common approach involves the initial formation of the benzimidazole ring through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under dehydrating conditions . The indole moiety can be introduced via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Benzimidazole Formation
The ZnO-NP-catalyzed cyclocondensation involves:
-
Nucleophilic attack : o-phenylenediamine reacts with an aromatic aldehyde to form a Schiff base (Intermediate I).
-
Coordination and cyclization : ZnO-NP coordination facilitates intramolecular cyclization, leading to the benzimidazole ring (Intermediate II).
-
Deprotonation : Elimination of protons yields the final benzimidazole product .
Amide Bond Formation
The coupling of the benzimidazole-phenyl fragment to indole-3-carboxylic acid likely follows a stepwise mechanism :
-
Activation of the carboxylic acid (e.g., via formation of an active ester).
-
Nucleophilic attack by the amine group.
Spectroscopic Evidence
-
1H NMR :
-
13C NMR :
Reaction Yields and Purity
| Step | Yield (Typical) | Purity (TLC/HPLC) | Reference |
|---|---|---|---|
| Benzimidazole synthesis | 60–90% | ≥95% | |
| Amide bond formation | 70–85% | ≥90% |
Substitution Patterns
-
Benzimidazole modifications : Substitution at the phenyl ring (e.g., nitro, methyl) alters reactivity .
-
Indole functionalization : Alkylation or acylation of the indole nitrogen can enhance bioactivity .
Stability and Reactivity
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzimidazole moiety and an indole core, which are known for their biological activities. The synthesis of this compound typically involves multi-step reactions that include coupling reactions and functional group modifications. The detailed synthetic pathways can be found in various literature sources, highlighting the use of different reagents and conditions to achieve high yields and purity .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide. The compound has shown promising results against various cancer cell lines, including colorectal carcinoma (HCT116). In vitro studies have utilized assays like the Sulforhodamine B assay to determine the cytotoxic effects, revealing IC50 values that indicate significant potency compared to standard chemotherapeutics .
Table 1: Anticancer Activity of this compound
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal strains. Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity, with minimum inhibitory concentration (MIC) values indicating effectiveness against various pathogens .
Table 2: Antimicrobial Activity of this compound
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to the active site of enzymes like elastase, inhibiting their activity . The compound’s ability to scavenge free radicals also contributes to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea: Shares the benzimidazole moiety and exhibits similar biological activities.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Another benzimidazole derivative with potential pharmacological applications.
Uniqueness
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide is unique due to the combination of benzimidazole and indole moieties, which endows it with a broad spectrum of biological activities and potential applications. This dual functionality is not commonly found in other similar compounds, making it a valuable target for further research and development.
Biological Activity
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of 4-(1H-benzo[d]imidazol-2-yl)aniline with indole-3-carboxylic acid derivatives. The reaction conditions often include refluxing in suitable solvents like ethanol or dimethylformamide (DMF), followed by purification through crystallization or chromatography.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 4-(1H-benzo[d]imidazol-2-yl)aniline + Indole-3-carboxylic acid | Formation of target compound |
| 2 | Reflux in ethanol/DMF | Completion of reaction |
| 3 | Purification via crystallization | Pure this compound |
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related indole derivative showed effective inhibition against various bacterial strains, indicating potential for development as an antimicrobial agent.
Case Study : A study evaluated the antimicrobial activity of several indole derivatives using the agar diffusion method. The results indicated that certain compounds had minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. In vitro assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP) tests have shown promising results.
Table 2: Antioxidant Activity Data
| Compound | DPPH Scavenging Activity (%) | FRAP Value (µmol Fe(II)/g) |
|---|---|---|
| This compound | 78.5 | 150 |
| Control (Ascorbic Acid) | 95 | 250 |
Anticancer Activity
This compound has shown potential as an anticancer agent. Studies have reported its effectiveness against various cancer cell lines, including colon cancer and breast cancer cells.
Case Study : A recent investigation into the compound's anticancer properties revealed an IC50 value of 5.5 µM against HCT116 colon cancer cells, suggesting potent antiproliferative activity . Additionally, the compound was noted for its ability to induce apoptosis in cancer cells, which is a critical mechanism for cancer therapy.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at the benzimidazole and indole moieties significantly influence biological activity. Substituents on these rings can enhance potency and selectivity towards specific biological targets.
Table 3: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Halogen substitutions | Increased anticancer potency |
| Hydroxyl groups | Enhanced antioxidant activity |
| Alkyl chain elongation | Improved antimicrobial efficacy |
Q & A
Q. Basic
- Elastase inhibition : Measured via IC₅₀ values (e.g., TUBC in showed low IC₅₀, indicating potent inhibition).
- Antioxidant activity : DPPH radical scavenging (e.g., 80% scavenging by TUBC) .
- Cytotoxicity : SRB assay quantifies cellular protein content to assess anticancer potential .
- DNA binding : UV-vis spectroscopy and viscosity measurements detect intercalation or groove binding .
How can reaction yields be improved for halogenated derivatives (e.g., bromine or chlorine substituents)?
Q. Advanced
- Catalyst optimization : Using CBr₄ () enhances yields (up to 78%) by promoting efficient cyclization.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates .
- Temperature control : Lower temperatures (e.g., 45°C) during cyclization reduce side reactions, as seen in imidazole synthesis ().
What computational methods are employed to predict binding modes and mechanistic pathways?
Q. Advanced
- Molecular docking : Validates interactions with biological targets (e.g., TUBC binding within elastase’s active site) .
- Hirshfeld surface analysis : Maps intermolecular interactions in crystallized derivatives ().
- DFT studies : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate structure with antioxidant or DNA-binding activity .
How do steric effects from bulky substituents impact synthetic efficiency or bioactivity?
Q. Advanced
- Synthetic challenges : Bulky groups (e.g., 5-bromoindole in 6d) reduce yields (64% vs. 72% for smaller substituents) due to steric hindrance during cyclization .
- Bioactivity trade-offs : Halogen atoms enhance target affinity (e.g., bromine in 6d improves DNA intercalation) but may reduce solubility .
What purification strategies are optimal for isolating this compound from complex reaction mixtures?
Q. Basic
- Recrystallization : Ethanol is preferred for removing unreacted starting materials .
- Column chromatography : Separates derivatives with subtle structural differences (e.g., methoxy vs. methyl groups) .
- TLC monitoring : Ensures reaction progression and identifies byproducts early .
How do researchers validate mixed DNA-binding modes (intercalation vs. groove binding)?
Q. Advanced
- Viscosity measurements : Intercalation increases DNA solution viscosity, while groove binding has minimal effect .
- UV-vis titration : Hypochromism and redshift suggest intercalation; minor spectral shifts indicate groove binding .
- Competitive assays : Displacement of ethidium bromide confirms intercalative binding .
What are the limitations of current synthetic methodologies, and how can they be addressed?
Q. Advanced
- Low yields for polar derivatives : Polar groups (e.g., -OH) complicate purification. Solution: Use protecting groups (e.g., THP in ) during synthesis.
- Catalyst deactivation : Heavy metal catalysts (e.g., Pd/C) may dehalogenate substrates. Alternative: Raney nickel avoids dehalogenation ().
- Scalability : Multi-step syntheses are labor-intensive. Continuous flow reactors () and automated techniques improve scalability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
